Product packaging for 1,1,2,2,3,3-Hexafluoro-indan(Cat. No.:CAS No. 2338-64-9)

1,1,2,2,3,3-Hexafluoro-indan

Cat. No.: B1338009
CAS No.: 2338-64-9
M. Wt: 226.12 g/mol
InChI Key: LNYHPQJAJVEHPE-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-indan (CAS 2338-64-9) is a fluorinated organic compound with the molecular formula C9H4F6 and a molecular weight of 226.12 g/mol . This specialized chemical, also known as 1,1,2,2,3,3-hexafluoro-2,3-dihydro-1H-indene, features an indane structure where six fluorine atoms are fully substituted on the aliphatic ring, creating a molecule with unique electronic properties and potential thermal stability . The calculated density of this compound is approximately 1.482 g/cm³, and it has a calculated boiling point of 137.8°C at 760 mmHg . As a highly fluorinated building block, this compound is of significant interest in advanced research and development. Its primary applications are explored in the synthesis of novel materials, where the introduction of fluorinated motifs can dramatically alter a material's hydrophobicity, dielectric constant, and chemical resistance. It may serve as a key intermediate in developing active components for pharmaceuticals and agrochemicals, as fluorine incorporation can influence bioavailability and metabolic stability. Furthermore, its structure makes it a candidate for use in organic electronics and as a specialty solvent for fluorinated polymers. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F6 B1338009 1,1,2,2,3,3-Hexafluoro-indan CAS No. 2338-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3-hexafluoroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6/c10-7(11)5-3-1-2-4-6(5)8(12,13)9(7,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYHPQJAJVEHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508825
Record name 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-64-9
Record name 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Chemistry and Mechanistic Elucidation of 1,1,2,2,3,3 Hexafluoro Indan

Reactivity Profiles and Chemical Transformations of the Hexafluoro-indan Moiety

The extensive fluorination of the indan (B1671822) structure in 1,1,2,2,3,3-Hexafluoro-indan imparts unique chemical and physical properties. smolecule.com The high electronegativity of the fluorine atoms significantly influences the molecule's reactivity and stability. smolecule.com

Examination of Nucleophilic and Electrophilic Pathways

Nucleophilic Substitution:

Nucleophilic substitution reactions involve the replacement of one nucleophile by another at an electron-deficient center. byjus.comucalgary.ca In the context of fluorinated compounds, the carbon atoms bonded to fluorine are electron-deficient due to the high electronegativity of fluorine. However, the carbon-fluorine bond is very strong, making direct nucleophilic substitution on the fluorinated aliphatic ring of this compound challenging. chemguide.co.uk Reactions would likely require harsh conditions or specific activation of the C-F bond.

The aromatic ring of the hexafluoro-indan moiety, however, can undergo nucleophilic aromatic substitution, particularly if there are suitable leaving groups on the ring. The electron-withdrawing nature of the hexafluoroalkyl group would activate the aromatic ring towards nucleophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.combyjus.com The hexafluoro-indan substituent, being strongly electron-withdrawing due to the inductive effect of the six fluorine atoms, deactivates the aromatic ring towards electrophilic attack. This deactivation means that harsher reaction conditions are typically required compared to benzene.

The substituent directs incoming electrophiles primarily to the meta position. libretexts.org This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, where the electron-withdrawing group would further destabilize the carbocation intermediate (arenium ion). libretexts.orglibretexts.org

Radical-Mediated Processes and Photooxidation Reactions

Radical Reactions:

Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. libretexts.orgyoutube.com Perfluoroalkyl radicals can be generated from various precursors and participate in addition and substitution reactions. conicet.gov.ar While specific studies on radical reactions of this compound are not abundant, the general principles of radical chemistry suggest that the benzylic C-H bonds of the indan skeleton could be susceptible to radical abstraction.

Photooxidation Reactions:

The atmospheric photooxidation of fluorinated organic compounds is often initiated by reaction with hydroxyl (OH) radicals or chlorine (Cl) atoms. acs.org For compounds containing C-H bonds, the reaction typically proceeds via H-atom abstraction to form a radical intermediate, which then reacts further with atmospheric oxygen. acs.org In the case of this compound, the most likely sites for initial attack by OH radicals or Cl atoms would be the C-H bonds on the aromatic ring and the benzylic positions.

Oxidative and Reductive Transformations of Fluorinated Indans

The oxidation and reduction of fluorinated indans can lead to a variety of functionalized products. Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. vedantu.com

Oxidation:

The aromatic ring of the hexafluoro-indan moiety can be subjected to oxidation, although the electron-withdrawing nature of the substituent makes it more resistant to oxidation than electron-rich aromatic systems. Strong oxidizing agents could potentially lead to the formation of carboxylic acids or other oxygenated derivatives.

Reduction:

The aromatic ring can undergo reduction under certain conditions, such as catalytic hydrogenation, to form the corresponding hexafluorocyclohexyl-fused system. Reductive elimination processes are also known for fluorinated compounds, particularly in the context of organometallic complexes. nih.gov

Role as a Synthetic Building Block in Complex Molecule Synthesis

The rigid and hydrophobic nature of the this compound scaffold makes it an interesting building block in medicinal chemistry and materials science. smolecule.com

Derivatization Strategies for Functionalization of the Indan Core

Functionalization of the hexafluoro-indan core can be achieved through various synthetic strategies. Electrophilic aromatic substitution, as discussed earlier, allows for the introduction of a range of substituents onto the aromatic ring, albeit primarily at the meta position.

Further transformations of these introduced functional groups can lead to a diverse array of derivatives. For instance, a nitro group introduced via nitration can be reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation.

The table below summarizes potential derivatization reactions on the aromatic ring of this compound based on general principles of electrophilic aromatic substitution.

Ligand Design and Coordination Chemistry Applications

The introduction of coordinating functional groups onto the this compound scaffold can lead to the development of novel ligands for coordination chemistry. The rigid backbone of the indan system can provide pre-organization for metal binding, potentially leading to complexes with specific geometries and catalytic activities.

For example, the synthesis of bidentate or polydentate ligands by introducing coordinating atoms like nitrogen, phosphorus, or sulfur onto the aromatic ring or benzylic positions could yield ligands for various transition metals. The electronic properties of these ligands would be significantly influenced by the electron-withdrawing hexafluoroalkyl moiety, which could in turn affect the catalytic and electronic properties of the resulting metal complexes.

Table of Compounds

Solvent Effects and Catalysis in Reactions Involving Fluorinated Indans

The unique physicochemical properties of fluorinated solvents have positioned them as powerful tools in modern organic synthesis, enabling challenging transformations and offering distinct advantages in controlling reaction pathways. In the context of reactions involving fluorinated indans, such as this compound, the choice of solvent is critical, profoundly influencing reaction kinetics, selectivity, and even the operative mechanism.

Influence of Fluorinated Alcohol Solvents (e.g., HFIP) on Reaction Kinetics and Selectivity

Fluorinated alcohol solvents, most notably 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and to a lesser extent 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as "magical" solvents capable of dramatically accelerating reaction rates and enhancing selectivity in a variety of chemical transformations. rsc.orgrsc.orgrsc.org Their utility in reactions involving fluorinated indans stems from a unique combination of properties that distinguish them from conventional protic and aprotic solvents.

The remarkable effects of HFIP and related solvents can be attributed to several key characteristics:

Strong Hydrogen-Bond-Donating Ability: Despite being alcohols, they are poor hydrogen-bond acceptors but exceptionally strong donors. researchgate.netresearchgate.net This allows them to activate substrates and reagents through hydrogen bonding without being strongly solvated themselves.

High Ionizing Power and Cation Stabilization: HFIP possesses a high capacity to stabilize cationic intermediates and polar transition states, which can lead to significant rate enhancements, particularly in reactions proceeding through carbocationic pathways. researchgate.net

Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, minimizing solvent participation in undesired side reactions. researchgate.net

Enhanced Acidity: HFIP is significantly more acidic (pKa ≈ 9.3) than its non-fluorinated analog, isopropanol (B130326) (pKa ≈ 19). This allows it to act as a proton donor or co-catalyst in acid-mediated reactions. nih.gov

In the context of fluorinated indans, these properties can be leveraged to promote specific outcomes. For instance, in electrophilic aromatic substitution reactions on the benzene ring of a fluorinated indan, HFIP can activate the electrophile through hydrogen bonding, increasing its reactivity. Deuterium-labeling experiments in related systems suggest that the rate-determining step can involve the protonation of an olefin by HFIP to generate a carbocation, which then undergoes electrophilic addition. nih.gov

The impact of these solvents on reaction selectivity is also profound. In transition metal-catalyzed C–H functionalization reactions, a field of broad relevance, HFIP has been shown to be irreplaceable for achieving high yields and specific site-selectivity (e.g., distal aromatic C–H functionalizations). rsc.org While direct studies on this compound are limited, the principles observed in other aromatic systems are applicable. The use of HFIP can steer the reaction towards a desired regioisomer by stabilizing a specific transition state through its extensive hydrogen-bonding network.

Property1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)Isopropanol
pKa ~9.3 ~12.4~19
Boiling Point 59°C 77-80°C82.6°C
H-Bond Donor Acidity (α) High researchgate.netModerate-High researchgate.netLow
H-Bond Acceptor Basicity (β) Very Low researchgate.netLow researchgate.netModerate
Nucleophilicity Very Low researchgate.netLowModerate

This table presents a comparative overview of the physicochemical properties of HFIP, TFE, and their non-fluorinated analog, isopropanol.

Mechanistic Role of Hydrogen Bonding and Ion Stabilization in Fluorinated Media

The mechanistic underpinnings of the "HFIP effect" are rooted in its ability to organize complex reaction environments through hydrogen bonding and to stabilize high-energy intermediates. researchgate.net These interactions are crucial for lowering activation energy barriers and directing the course of a reaction.

Hydrogen Bonding: Hydrogen bonding is a key interaction that governs molecular recognition and catalysis. nih.gov In fluorinated alcohol media, the solvent acts primarily as a hydrogen bond donor. researchgate.net This has several mechanistic implications for reactions involving fluorinated indans:

Substrate Activation: HFIP can form hydrogen bonds with Lewis basic sites on a substrate or reagent. For example, in a reaction involving a carbonyl group, HFIP can hydrogen-bond to the oxygen atom, increasing the electrophilicity of the carbonyl carbon. Similarly, it can activate leaving groups in nucleophilic substitution reactions by solvating the departing anion. scispace.com

Transition State Stabilization: The highly organized solvent shell around the transition state can provide specific stabilization. Recent studies have highlighted the ability of HFIP's hydrogen-bonding network to enhance chiral induction in certain catalytic processes. rsc.org For reactions on a fluorinated indan scaffold, this could be exploited to achieve high stereoselectivity.

Mechanism Alteration: The strong hydrogen-bonding environment can favor certain mechanistic pathways over others. In nucleophilic aromatic substitution (SNAr) reactions, for instance, hydrogen bonding from the solvent can activate both the electrophile (the aryl fluoride) and the nucleophile, significantly accelerating the formation of the Meisenheimer complex. researchgate.net

Ion Stabilization: Many reactions proceed through ionic intermediates, the stability of which is highly dependent on the solvent. Fluorinated alcohols are particularly adept at stabilizing cations and solvating anions. researchgate.net

Cation Stabilization: In reactions that generate carbocationic intermediates, such as Friedel-Crafts alkylations on the aromatic ring of a fluorinated indan, HFIP provides a highly stabilizing environment. This effect lowers the energy of the intermediate and the preceding transition state, thereby accelerating the reaction. The low nucleophilicity of HFIP is critical here, as it prevents the solvent from capturing the carbocation, allowing the desired reaction to proceed. researchgate.net

Anion Solvation: While HFIP is a poor nucleophile, its acidic protons can effectively solvate and stabilize anionic species, particularly fluoride (B91410) ions. nih.gov In nucleophilic fluorination reactions, protic solvents are typically avoided because they can solvate the fluoride ion too strongly, reducing its nucleophilicity. scispace.com However, the unique properties of solvents like tertiary alcohols, and by extension the principles applicable to fluorinated alcohols, can create a balance. They can activate the leaving group through hydrogen bonding while maintaining a sufficiently reactive fluoride nucleophile, often leading to enhanced rates and selectivity by suppressing side reactions. scispace.comnih.gov

The synergy between strong hydrogen-bond donation and effective ion stabilization makes fluorinated alcohols like HFIP uniquely suited for mediating complex reactions involving substrates like fluorinated indans, enabling transformations that are often sluggish or unselective in conventional solvents.

Reaction TypeRole of Fluorinated Alcohol (e.g., HFIP)Mechanistic EffectPotential Application to Fluorinated Indans
Electrophilic Aromatic Substitution Protonation reagent, cation stabilizer nih.govAccelerates reaction by generating and stabilizing the electrophile/arenium ion intermediate.Functionalization of the aromatic ring of the indan core.
C-H Activation Ligand/anion scavenger, transition state stabilizer rsc.orgPromotes catalyst turnover and enhances regio- and stereoselectivity.Direct functionalization of C-H bonds on the indan scaffold.
Nucleophilic Substitution Leaving group activator, suppresses side reactions scispace.comStabilizes the departing anion via H-bonding; low nucleophilicity prevents solvent capture.Substitution reactions on a functionalized indan side chain.
Cycloaddition Lewis acid mimic, H-bond donor nih.govActivates the dienophile/dipolarophile and stabilizes the polar transition state.Construction of complex fused rings onto the indan system.

This table summarizes the mechanistic roles of fluorinated alcohol solvents in various reaction types relevant to the chemistry of fluorinated indans.

Computational and Theoretical Investigations of 1,1,2,2,3,3 Hexafluoro Indan

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the relative energies of different conformations.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For 1,1,2,2,3,3-Hexafluoro-indan, DFT calculations would be the primary tool to determine its equilibrium geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure of the molecule. Key parameters that would be investigated include:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-deficient.

Partial Atomic Charges: These calculations would quantify the charge on each atom, influenced by the high electronegativity of the fluorine atoms. This information is vital for understanding intermolecular interactions.

While specific DFT data for this compound is not available, studies on similar fluorinated compounds consistently show a significant polarization of C-F bonds and a lowering of molecular orbital energies upon fluorination.

Ab Initio Methods for High-Accuracy Energetics and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energetic calculations. For a molecule like this compound, which possesses a non-planar five-membered ring, conformational analysis is critical. The five-membered ring can adopt various puckered conformations, such as envelope and twist forms.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to:

Calculate the relative energies of different conformers to identify the most stable structure.

Determine the energy barriers between these conformers, providing insight into the molecule's flexibility.

These high-accuracy calculations are computationally demanding but essential for a precise understanding of the conformational preferences and the energetic landscape of the molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient species like transition states.

Kinetic and Thermodynamic Parameters of Reactions (e.g., H-abstraction)

Hydrogen abstraction (H-abstraction) from the indan (B1671822) backbone by radicals is a likely reaction pathway. Computational methods can be used to model this process and calculate key kinetic and thermodynamic parameters. nih.gov For the reaction of this compound with a radical (e.g., a hydroxyl radical), the following would be determined:

Reaction Enthalpy (ΔH): Indicates whether the reaction is exothermic or endothermic.

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur, which is crucial for determining the reaction rate.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction.

These parameters would be calculated for H-abstraction from different positions on the molecule to predict the most likely site of reaction.

Canonical Variational Transition-State Theory and Tunneling Corrections

For a more accurate determination of reaction rate constants, especially at lower temperatures, advanced theoretical models are necessary. Canonical Variational Transition-State Theory (CVT) improves upon conventional transition state theory by variationally optimizing the location of the transition state to minimize the calculated rate constant. iaea.orgumn.edu

Furthermore, for reactions involving the transfer of a light particle like a hydrogen atom, quantum mechanical tunneling can be a significant factor. researchgate.net Computational methods can incorporate tunneling corrections, such as the small-curvature tunneling (SCT) approximation, to provide more accurate rate constant predictions. The application of CVT with tunneling corrections would provide a comprehensive understanding of the kinetics of H-abstraction from this compound. osti.govnih.gov

Analysis of Intermolecular Interactions and Solvation Phenomena

The way a molecule interacts with itself and with its environment is crucial for its macroscopic properties. The highly fluorinated nature of this compound suggests that its intermolecular interactions will be unique.

Computational analysis would focus on:

Van der Waals Interactions: These are the primary forces between nonpolar molecules. The size and shape of the molecule, along with the polarizability of its atoms, determine the strength of these interactions.

Solvation Effects: To understand the behavior of this compound in a solvent, computational models can be used to calculate the solvation free energy. Both explicit solvent models (where individual solvent molecules are included) and implicit solvent models (where the solvent is treated as a continuum) could be employed to understand its solubility and behavior in different media.

Studies on other perfluorinated compounds have highlighted the importance of fluorine-fluorine interactions and the unique solvation properties of these molecules. rsc.org Similar investigations would be invaluable for understanding the physical properties of this compound.

Hydrogen Bonding Networks and Their Influence on Reactivity

No published studies were found that specifically analyze the formation of hydrogen bonding networks involving this compound and how such networks might influence its chemical reactivity.

Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There is currently no available research that applies Noncovalent Interactions (NCI) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the intramolecular and intermolecular interactions of this compound.

Prediction of Spectroscopic Signatures from First Principles Calculations

No literature could be located that details the prediction of spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound based on first-principles quantum mechanical calculations.

While the provided outline presents a robust framework for the computational analysis of a chemical compound, the absence of primary research on this compound makes it impossible to fulfill the request for a detailed and scientifically accurate article at this time. This highlights a potential opportunity for future research in the field of theoretical and computational chemistry to explore the properties of this specific fluorinated molecule.

Spectroscopic and Advanced Analytical Characterization of 1,1,2,2,3,3 Hexafluoro Indan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For 1,1,2,2,3,3-Hexafluoro-indan, a combination of ¹⁹F, ¹H, and ¹³C NMR provides a complete picture of its molecular architecture.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for identifying and analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.orghuji.ac.il This technique is particularly valuable for this compound due to the presence of six fluorine atoms.

The ¹⁹F NMR spectrum of this compound is expected to show distinct signals corresponding to the different fluorine environments within the molecule. The chemical shifts, measured in parts per million (ppm), are influenced by the electron density around the fluorine nuclei. In this case, the fluorine atoms are attached to saturated carbons in a five-membered ring, and their chemical shifts would fall within a characteristic range. wikipedia.org Spin-spin coupling between non-equivalent fluorine atoms and between fluorine and hydrogen atoms provides further structural information, revealing the connectivity of the atoms. wikipedia.orghuji.ac.il The large coupling constants often observed in ¹⁹F NMR can aid in the detailed assignment of the spectral peaks. huji.ac.il

Table 1: Predicted ¹⁹F NMR Data for this compound

Fluorine PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
F (on C1 and C3)-110 to -130ComplexJ(F-F), J(F-H)
F (on C2)-130 to -150ComplexJ(F-F), J(F-H)
Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton (¹H) and Carbon-13 (¹³C) NMR for Overall Structural Confirmation

The ¹H NMR spectrum will show signals for the aromatic protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these protons will confirm their positions and the substitution pattern of the indan (B1671822) core. The integration of these signals will correspond to the number of protons in each environment.

Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts are indicative of the type of carbon (aromatic, aliphatic) and the nature of the atoms attached to them. libretexts.orgchemguide.co.uk The highly electronegative fluorine atoms will cause a significant downfield shift for the carbons to which they are attached (C1, C2, and C3). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, though none of the latter are present in the core structure of this compound. bhu.ac.in

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic7.2 - 7.5Multiplet
¹³CC1, C3110 - 130Triplet (due to C-F coupling)
¹³CC2115 - 135Triplet (due to C-F coupling)
¹³CAromatic (unsubstituted)125 - 135Singlet
¹³CAromatic (substituted)140 - 150Singlet
Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.com This precision allows for the determination of the elemental formula of this compound (C₉H₄F₆) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. thermofisher.comnih.gov The exact mass measurement is a critical step in the definitive identification of the compound. researchgate.netnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact MassObserved Mass
[C₉H₄F₆]⁺226.0217Consistent with calculated value

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for assessing the purity of this compound and identifying any volatile impurities. mdpi.com The sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. youtube.com

The resulting mass spectrum for each component provides a "fingerprint" that can be used for identification. libretexts.orglibretexts.org For this compound, the fragmentation pattern would be expected to show characteristic losses of fluorine atoms and CF₂ groups. Common fragments might include ions corresponding to the loss of F (m/z 207), CF₂ (m/z 176), and potentially fragments arising from the cleavage of the five-membered ring.

Table 4: Expected Major Fragments in the GC-MS of this compound

Fragment IonProposed Structurem/z
[C₉H₄F₅]⁺Loss of a fluorine atom207
[C₈H₄F₄]⁺Loss of CF₂176
[C₇H₄F₃]⁺Further fragmentation157
[C₆H₄]⁺Benzene ring fragment76

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule, which excites its vibrational modes. labindia.com The Raman spectrum is generated by the inelastic scattering of monochromatic light. youtube.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic ring, as well as strong absorptions corresponding to the C-F stretching vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The specific frequencies and intensities of these bands can provide detailed information about the molecular structure and symmetry. nih.gov

Table 5: Characteristic IR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-F Stretch1000 - 1400IR (strong), Raman (weak)
C-C Stretch (aliphatic)900 - 1200IR, Raman
Aromatic C-H Bend650 - 900IR

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides critical insights into the electronic structure of molecules by probing the transitions of electrons between different energy levels. researchgate.net For organic molecules, these transitions primarily involve σ, π, and non-bonding (n) electrons. shu.ac.uk The absorption of UV or visible light promotes an electron from a lower energy orbital, such as a π bonding orbital, to a higher energy anti-bonding orbital, like π*. libretexts.org

In the case of this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the benzene ring. ubbcluj.ro Aromatic systems like benzene are characterized by a system of conjugated π electrons, which gives rise to distinct absorption bands in the UV region. These absorptions are typically due to π → π* transitions. uomustansiriyah.edu.iq The fusion of the five-membered aliphatic ring, which is heavily fluorinated, to the benzene ring is expected to influence the electronic environment and, consequently, the absorption spectrum.

The electronic transitions in such molecules are complex due to the superposition of vibrational and rotational transitions on the electronic levels, resulting in broad absorption bands rather than sharp lines, especially in solution. shu.ac.ukubbcluj.ro The hexafluorinated indan moiety, while lacking π electrons itself, can influence the π system of the benzene ring through inductive effects. The highly electronegative fluorine atoms withdraw electron density, which can cause a shift in the absorption maxima. Typically, absorption spectroscopy of organic compounds based on n or π electron transitions to the π* excited state occurs in the experimentally accessible range of 200-700 nm. shu.ac.uk

Table 1: Typical Electronic Transitions in Aromatic Chromophores

Transition Type Typical Wavelength (λ_max) Range (nm) Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) Description
π → π* 200 - 400 1,000 - 10,000 Involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. Characteristic of conjugated systems like benzene. shu.ac.uk

This table presents generalized data for aromatic compounds to illustrate the expected spectroscopic behavior of this compound.

High-Resolution Microwave Spectroscopy for Gas-Phase Structure and Dynamics

High-resolution microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the frequencies of rotational transitions, which occur in the microwave region of the electromagnetic spectrum, highly accurate rotational constants can be obtained. These constants are inversely proportional to the molecule's moments of inertia, from which bond lengths and angles can be derived. While specific microwave spectroscopy data for this compound is not available, studies on structurally related fluorinated molecules provide a strong basis for understanding its expected gas-phase behavior.

Determination of Rotational Constants and Molecular Conformations

The rotational spectrum of a molecule is determined by its principal moments of inertia (Iₐ, Iₑ, Iₑ). For an asymmetric top molecule like this compound, all three moments of inertia are different. The analysis of the rotational spectrum yields the rotational constants (A, B, C), which are related to the moments of inertia.

Studies on related molecules, such as hexafluoroisopropanol (HFIP) and hexafluoroacetone (B58046) imine, demonstrate the utility of this technique. nih.govmdpi.comnih.gov For instance, the rotational constants for HFIP were determined to be A = 2105.12166(18) MHz, B = 1053.99503(12) MHz, and C = 932.33959(13) MHz. nih.gov By measuring the spectra of different isotopologues (e.g., substituting ¹²C with ¹³C), the atomic coordinates can be precisely determined, leading to an accurate molecular structure. nih.govnih.gov For this compound, this method could elucidate the puckering of the five-membered ring and the precise orientation of the fluorine atoms.

Table 2: Illustrative Rotational Constants for Related Hexafluorinated Compounds

Compound A (MHz) B (MHz) C (MHz) Reference
Hexafluoroisopropanol (HFIP) 2105.12166(18) 1053.99503(12) 932.33959(13) nih.gov
Hexafluoroacetone Imine (State I) 1528.23235(12) 884.28854(7) 871.37894(7) mdpi.comnih.gov

This table showcases rotational constants from similar molecules to exemplify the data obtained from microwave spectroscopy.

Torsional Behavior Analysis

A key aspect of the dynamics of molecules containing CF₃ groups is their torsional behavior, or internal rotation. nih.gov Microwave spectroscopy is particularly sensitive to these large-amplitude motions. In molecules like hexafluoroacetone imine and hexafluoroisobutene, the internal rotation of the two CF₃ groups has been shown to lead to a doubling of the rotational transitions. mdpi.comnih.gov This splitting arises from quantum mechanical tunneling between equivalent conformations.

The rotational spectrum of hexafluoroacetone imine, for example, displays two distinct sets of transitions, referred to as State I and State II, which are separated by only a few tens of kilohertz. mdpi.comnih.gov This is attributed to the coupled internal rotation of the two CF₃ groups, which has a relatively low barrier. mdpi.comnih.gov Analysis of these splittings allows for the determination of the potential energy barriers to internal rotation. A similar torsional behavior would be expected for the CF₂-CF₂ unit in the five-membered ring of this compound, as well as for the CF₂ groups at the 1 and 3 positions. The rigidity of the indan ring system would likely influence the potential energy surface for these torsional motions.

Advanced Derivatization Strategies for Enhanced Analytical Detection and Separation

The analysis of highly fluorinated compounds like this compound by techniques such as gas chromatography (GC) can be challenging due to their potential for low volatility or poor detector response. magtech.com.cnredalyc.org Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. youtube.com This often involves increasing volatility, improving thermal stability, or introducing a specific tag for sensitive detection. youtube.com

While this compound itself lacks common functional groups like hydroxyl or carboxyl groups that are typical targets for derivatization, these strategies are crucial for the analysis of its potential metabolites or degradation products. magtech.com.cnresearchgate.net For instance, if metabolic processes introduce a hydroxyl or carboxyl group onto the aromatic ring, derivatization would become a key step for analysis.

Common derivatization strategies applicable to polar functional groups that might arise from the transformation of this compound include:

Esterification: Carboxylic acids can be converted to their more volatile methyl or ethyl esters. youtube.com

Silylation: Active hydrogens in alcohols, phenols, and carboxylic acids can be replaced with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and increases volatility. youtube.com

Acylation/Fluorinated Acylation: Introducing acyl groups, particularly fluorinated ones like heptafluorobutyryl (HFB), can significantly enhance detectability by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. nih.govnih.gov

Amidation: Perfluorocarboxylic acids (PFCAs) have been derivatized with reagents like 2,4-difluoroaniline (B146603) for GC-MS analysis. tntech.edu

These derivatization methods are essential for trace analysis of fluorinated compounds in complex matrices, enabling lower detection limits and more reliable quantification. nih.govmdpi.com

Table 3: Common Derivatization Reagents and Their Applications

Derivatization Reagent Target Functional Group(s) Purpose Analytical Technique
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) -OH, -COOH, -NH₂, -SH Increases volatility, reduces polarity. youtube.com GC-MS
Pentafluorobenzyl bromide (PFBBr) -COOH, Phenols Introduces an electrophoric group for sensitive detection. mdpi.com GC-ECD, GC-MS(NCI)
Heptafluorobutyrylimidazole (HFBI) / Heptafluorobutyric anhydride (B1165640) (HFBA) -OH, -NH₂ Forms stable, volatile derivatives with high electron affinity. nih.govnih.gov GC-ECD, GC-MS(NCI)
Diazomethane -COOH Forms methyl esters; highly effective but also toxic and explosive. GC-MS

This table summarizes common derivatization strategies that would be applicable to potential functionalized derivatives of this compound.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Benzene
Hexafluoroisopropanol (HFIP)
Hexafluoroacetone imine
Hexafluoroisobutene
Carbon-13
Perfluorocarboxylic acids (PFCAs)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Pentafluorobenzyl bromide (PFBBr)
Heptafluorobutyrylimidazole (HFBI)
Heptafluorobutyric anhydride (HFBA)
Diazomethane

Applications of 1,1,2,2,3,3 Hexafluoro Indan in Advanced Chemical Sciences

Role in Materials Science and Polymer Chemistry

The distinct properties of 1,1,2,2,3,3-Hexafluoro-indan make it a significant building block in the development of advanced materials and polymers. Its rigid, fluorinated structure is key to creating materials with enhanced performance characteristics.

Precursor for Fluorinated Polymers and Copolymers

This compound serves as a potential precursor for the synthesis of specialized fluorinated polymers and copolymers. smolecule.com The incorporation of the hexafluoro-indan moiety into polymer chains can significantly enhance properties such as thermal stability, chemical resistance, and electrical insulation. smolecule.com Fluoropolymers, in general, are known for their exceptional durability and performance under harsh conditions. ontosight.ai

The synthesis of high-performance polymers like polyimides often involves the use of fluorinated monomers to achieve desired characteristics. mdpi.com Aromatic polyimides are particularly valued for their excellent thermal stability, mechanical strength, and insulating capabilities, making them suitable for high-tech industrial applications. mdpi.com The use of fluorinated monomers, such as derivatives of this compound, can lead to the creation of fluorinated polymers with applications in high-performance membranes for fuel cells and batteries, as well as dielectric materials in microelectronics, owing to their chemical inertness and resistance to high temperatures. smolecule.com

Development of Functional Surfaces and Coatings (e.g., non-stick, waterproofing)

The low surface energy imparted by fluorine atoms is a critical property in the development of functional surfaces and coatings. While direct examples involving this compound are not extensively detailed in public research, the principles of fluoropolymer chemistry suggest its utility in this area. Fluorinated polymers are renowned for their non-stick and water-repellent (hydrophobic) properties.

The creation of such surfaces is a significant area of materials science, with applications ranging from consumer cookware to advanced industrial and biomedical coatings. These properties arise from the very low intermolecular forces between the fluorinated surface and other substances. Polymers derived from or incorporating this compound would be expected to exhibit these characteristics, contributing to the development of robust non-stick and waterproofing coatings.

Contributions to Medicinal Chemistry and Agrochemical Research (as a Scaffold or Building Block)

In the fields of medicinal chemistry and agrochemical research, the structural and electronic properties of molecules are paramount. This compound offers a unique scaffold that can be leveraged in the design of novel bioactive compounds. smolecule.com A molecular scaffold provides the core structure upon which various functional groups can be built to create a library of compounds for screening. mdpi.comnih.govshareok.org

The rigid and hydrophobic nature of the this compound framework is particularly advantageous. smolecule.com Its rigidity can help in achieving more precise binding to biological targets, potentially leading to increased potency and selectivity of a drug candidate. smolecule.com The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance key properties of bioactive compounds. mdpi.com

Influence on Lipophilicity and Bioavailability of Derivatized Compounds

The introduction of fluorine atoms into a molecule can significantly alter its lipophilicity, which is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.netmdpi.commdpi.com Lipophilicity, often measured as the partition coefficient (logP), affects how a compound interacts with biological membranes and proteins. researchgate.netnih.gov

Incorporating the this compound scaffold into a potential drug molecule is expected to increase its lipophilicity due to the hydrophobic nature of the fluorinated alkyl groups. smolecule.com This modification can enhance membrane permeability and, consequently, bioavailability. mdpi.com Furthermore, the C-F bond is exceptionally strong, which can improve the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic breakdown by enzymes. smolecule.commdpi.com This increased stability can lead to a longer duration of action in the body. The strategic use of such fluorinated scaffolds allows chemists to fine-tune the physicochemical properties of new chemical entities to optimize their therapeutic potential. researchgate.net

Advanced Solvents and Reaction Media (inferring from general fluorinated compound properties)

Fluorinated compounds often exhibit unique solvent properties, and this compound is noted for its use as a fluorinated solvent in organic synthesis. smolecule.com While detailed studies on its specific solvent parameters are not widely available, its properties can be inferred from well-characterized fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). wikipedia.orgontosight.aichemicalbook.commubychem.commantsen.com

HFIP is a polar, highly acidic (pKa ≈ 9.3), and strong hydrogen-bond-donating solvent with low nucleophilicity. wikipedia.orgchemicalbook.com These characteristics make it an exceptional medium for a variety of chemical reactions, including promoting challenging reactions and solubilizing polymers that are insoluble in common organic solvents. mdpi.comwikipedia.orgchemicalbook.com It can stabilize cationic intermediates and activate reagents through hydrogen bonding. wikipedia.org

Given its structure, this compound would be a less polar and non-protic solvent compared to HFIP, as it lacks the acidic hydroxyl group. However, its fluorinated nature would still confer unique solvation properties, such as the ability to dissolve other fluorinated compounds and to create specific reaction environments, potentially influencing reaction selectivity and efficiency. Its high density and stability are also advantageous properties for a specialty solvent.

Future Research Directions and Outlook for 1,1,2,2,3,3 Hexafluoro Indan

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of complex fluorinated molecules often relies on harsh reagents and energy-intensive conditions. A major future direction for 1,1,2,2,3,3-hexafluoro-indan is the development of more sustainable and environmentally benign synthetic methods. Current trends in green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, provide a roadmap for this research. rsc.org

Future research could explore:

Metal-Free Catalysis: Shifting away from heavy metal catalysts to organocatalysts or metal-free reaction conditions can reduce toxicity and simplify purification processes. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been successfully used as promoters or catalysts in various reactions, such as Friedel-Crafts alkylations, offering a greener alternative to traditional acids. mdpi.comnih.gov

Alternative Solvents: The use of environmentally unfavorable solvents is a significant concern in chemical synthesis. Research into using water or recyclable, green solvents for the synthesis of related structures, such as indeno[1,2-b]furan-4-ones, highlights a potential path forward. nih.gov Investigating the feasibility of such solvent systems for the synthesis of this compound could lead to a significantly improved environmental profile.

Improved Atom Economy: Developing synthetic routes with higher atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. researchgate.net Future synthetic strategies will likely focus on minimizing by-products and maximizing efficiency.

The overarching goal is to create synthetic protocols that are not only efficient and high-yielding but also align with the principles of sustainable development, making the production of this compound more economically viable and environmentally responsible. rsc.orglookchem.com

Exploration of Novel Reactivity and Catalytic Applications

While this compound is noted for its chemical stability, future research will likely probe its reactivity under various conditions to unlock new applications. The electron-withdrawing nature of the six fluorine atoms significantly influences the electronic properties of the indan (B1671822) scaffold, which could be harnessed for novel chemical transformations.

Potential areas of exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of the indan structure could provide a streamlined pathway to a wide range of derivatives without the need for pre-functionalized starting materials. The influence of the fluorinated aliphatic ring on the reactivity and selectivity of these C-H bonds is a key area for investigation.

Scaffold for Catalysis: The rigid and stable structure of this compound could make it an excellent backbone for designing new ligands for transition metal catalysis. The fluorine atoms can modulate the electronic properties of the catalyst, potentially leading to enhanced activity, stability, or selectivity. The success of other fluorinated compounds, such as HFIP, in promoting catalytic reactions underscores the potential of fluorination in catalyst design. researchgate.netrsc.orgrsc.org

Use in Organocatalysis: The unique steric and electronic properties of the molecule could be exploited in the field of organocatalysis, where it might serve as a catalyst itself or as a key structural component of a more complex catalyst.

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, saving both time and resources. nih.gov Integrating advanced computational methods with laboratory work will be crucial for accelerating the exploration of this compound.

Key applications of computational methods include:

Property Prediction: Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures, thermochemical data, and spectroscopic properties of this compound and its derivatives. nih.govpittcon.org This information is fundamental to understanding its behavior and potential applications.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into reaction pathways and transition states. acs.org For example, DFT studies have been used to support stepwise reaction pathways in reactions involving other fluorinated compounds. researchgate.net Applying these methods could help in designing more efficient synthetic routes and predicting novel reactivity for this compound.

Materials and Drug Design: Molecular dynamics (MD) simulations can predict how the molecule interacts with other substances, which is vital for designing new materials or bioactive compounds. nih.gov This approach can be used to screen potential applications, such as its ability to self-assemble or bind to a biological target, before undertaking complex experimental synthesis. emerginginvestigators.org

The synergy between computational prediction and experimental validation will be essential for unlocking the full potential of this fluorinated compound. chemrxiv.org

Computational MethodPotential Application for this compoundAnticipated Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reactivity indices, and spectroscopic properties.Prediction of reaction sites and understanding of molecular stability. nih.govpittcon.org
Ab Initio Molecular Dynamics (AIMD)Simulation of the molecule's behavior in different environments and at high temperatures.Insight into thermal stability and degradation pathways. acs.org
Hartree-Fock (HF) TheoryEvaluation of frontier molecular orbitals (HOMO-LUMO) and charge distribution.Assessment of chemical reactivity and potential for intermolecular interactions. emerginginvestigators.org

Design of Next-Generation Fluorinated Materials and Bioactive Scaffolds

Perhaps the most promising outlook for this compound lies in its use as a fundamental building block for advanced materials and bioactive molecules. smolecule.com The strategic incorporation of fluorine is a well-established method for tuning the properties of organic compounds for specific, high-value applications. researchgate.netacs.org

Fluorinated Materials: The combination of high thermal and chemical stability, low surface energy, and good electrical insulating properties makes this compound an attractive precursor for specialized fluoropolymers. smolecule.com These materials could find use in:

High-Performance Membranes: For applications in fuel cells, batteries, or gas separation, where chemical resistance and thermal stability are paramount. smolecule.com

Dielectric Materials: In microelectronics, its insulating properties could be valuable for creating components that can withstand high processing temperatures. smolecule.com

Bioactive Scaffolds: In medicinal chemistry, the introduction of fluorine can significantly enhance the properties of a drug candidate. nih.gov The rigid, hydrophobic nature of the this compound core could be advantageous for designing novel pharmaceuticals by:

Improving Metabolic Stability: The strong C-F bonds can block metabolic pathways, potentially increasing the half-life of a drug. emerginginvestigators.orgsmolecule.com

Enhancing Binding Affinity: The rigid conformation can reduce the entropic penalty upon binding to a biological target, while the fluorine atoms can form specific interactions, potentially leading to more potent and selective drugs. smolecule.com

Future research will focus on synthesizing derivatives of this compound and evaluating their performance in these contexts, paving the way for the next generation of advanced fluorinated products.

Application AreaKey Property of this compoundPotential Next-Generation Product
Materials ScienceHigh thermal and chemical stability, low surface energy. smolecule.comFluorinated polymers for specialty membranes or coatings.
MicroelectronicsGood electrical insulating properties. smolecule.comLow-k dielectric materials for advanced integrated circuits.
Medicinal ChemistryRigid scaffold, metabolic stability from C-F bonds. smolecule.comnih.govNovel therapeutic agents with enhanced pharmacokinetic profiles.
AgrochemicalsIncreased lipophilicity and stability. researchgate.netMore effective and persistent pesticides or herbicides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,2,2,3,3-Hexafluoro-indan, and how can purity be maximized?

  • Methodology :

  • Catalytic hydrogenation : Use palladium or nickel catalysts for dehalogenation of halogenated precursors (e.g., 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene) under mild conditions (60–90°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency in dechlorination steps, as shown in analogous hexafluorobutynol synthesis .
  • Purification : Distillation under reduced pressure or recrystallization in fluorinated solvents (e.g., hexafluoroisopropanol) improves purity (>95%) .
    • Key considerations : Monitor reaction progress via GC-MS to detect intermediates and optimize molar ratios (e.g., precursor-to-catalyst ratio of 1:1) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • NMR analysis :

  • ¹⁹F NMR : Identify fluorine environments; expect distinct peaks for axial vs. equatorial fluorine atoms (δ ~ -70 to -120 ppm) .
  • ¹H NMR : Limited utility due to fluorine coupling but may resolve non-fluorinated protons.
    • Mass spectrometry (MS) : High-resolution MS confirms molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of F₂ or CF₃ groups) .
    • FTIR : Detect C-F stretching vibrations (1000–1300 cm⁻¹) and ring deformation modes .

Q. What solvents are compatible with this compound for experimental applications?

  • Recommended solvents :

SolventCompatibilityNotes
HexafluoroisopropanolHighMiscible; ideal for reactions
ChloroformModerateLimited solubility at high conc.
WaterLowHydrophobic nature restricts use
  • Safety : Avoid dimethyl sulfoxide (DMSO) due to potential reactivity with fluorinated groups .

Advanced Research Questions

Q. What challenges arise in analyzing thermal stability and decomposition pathways of this compound?

  • Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~250–300°C) correlate with C-F bond stability. Compare with hexafluoropropane derivatives, which degrade at ~200°C .
  • Gas chromatography (GC) post-TGA : Identify volatile decomposition products (e.g., HF, CF₃ radicals) using coupled GC-MS .
  • Contradictions : Reported stability varies with substituent positioning; cyclohexane derivatives show higher thermal resistance than linear analogs .

Q. How can this compound be applied in advanced materials, such as ion-exchange membranes for fuel cells?

  • Copolymer synthesis :

  • Membrane fabrication : Copolymerize with tetrafluoroethylene (TFE) to enhance proton conductivity. For example, Aquivion®-type membranes achieve 130°C operational stability .
  • Performance metrics :
PropertyValue (Hexafluoro-indan copolymer)Reference
Proton conductivity0.10–0.15 S/cm (80°C)
Chemical resistanceStable in pH 1–14
  • Challenges : Balance fluorine content for conductivity vs. mechanical durability; excessive fluorination may reduce membrane flexibility .

Q. What statistical approaches resolve data contradictions in fluorination efficiency studies?

  • Experimental design : Use block randomization (e.g., grouping reaction batches by catalyst type) to isolate variables .
  • Data analysis : Apply linear models (e.g., ANOVA) to compare yields across conditions. For example:

CatalystAvg. Yield (%)Std. Deviation
Pd/C78±5.2
Raney Ni65±7.1
  • Source: Adapted from
    • Contradiction resolution : Replicate studies under controlled humidity/temperature to address environmental variability .

Methodological Resources

  • Synthetic protocols : Optimize fluorination steps using Zn-mediated dechlorination or hydrogenation .
  • Analytical tools : Pair ¹⁹F NMR with X-ray crystallography for unambiguous structural assignments .
  • Literature strategies : Build keyword searches (e.g., "hexafluoro-indan synthesis" OR "fluorinated cyclopropane applications") to aggregate relevant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.